molecular formula C19H18N4O3 B8555351 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine

Cat. No.: B8555351
M. Wt: 350.4 g/mol
InChI Key: BIWNXULDINSCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by its unique structure, which includes a quinoline moiety and an indazole ring, both of which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methoxylation: The quinoline intermediate undergoes methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Indazole Ring: This involves the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

    Coupling Reaction: The final step involves coupling the methoxylated quinoline with the indazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include receptor tyrosine kinases such as c-Met and VEGFR2, which are often overexpressed in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cabozantinib: A similar compound with a quinoline and indazole structure, used as a kinase inhibitor in cancer treatment.

    Gefitinib: Another kinase inhibitor with a quinazoline structure, used in the treatment of non-small cell lung cancer.

    Afatinib: A quinazoline-based kinase inhibitor used for the treatment of non-small cell lung cancer.

Uniqueness

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is unique due to its specific combination of a quinoline and indazole moiety, which provides a distinct mechanism of action and potentially different pharmacokinetic properties compared to other kinase inhibitors. Its dual inhibition of c-Met and VEGFR2 makes it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine

InChI

InChI=1S/C19H18N4O3/c1-23-15-8-11(4-5-12(15)19(20)22-23)26-16-6-7-21-14-10-18(25-3)17(24-2)9-13(14)16/h4-10H,1-3H3,(H2,20,22)

InChI Key

BIWNXULDINSCTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (2.60 g, 11.7 mmol), 3-amino-1-methyl-1H-indazol-6-ol (Step a, 2.72 g, 16.7 mmol) and cesium carbonate (Aldrich, 16.3 g, 50.1 mmol) in DMSO (16.7 mL, Aldrich) were stirred at 100° C. for 16 h. After cooling to RT, water was added. The aqueous layer was extracted with DCM. The organic phase was washed with water, dried with MgSO4, filtered and concentrated in vacuo. Purification by silica gel chromatography using 0-100% of a 90:10:1 (CH2Cl2:MeOH:NH4OH) solution as the eluant afforded the title compound as a white solid. MS (ESI, pos. ion) m/z: 351.1 (M+1). Mass Calc'd for C19H18N4O3: 350.38.
Quantity
2.6 g
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cesium carbonate
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16.3 g
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16.7 mL
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